3-(Boc-氨基)-3-三氟甲基哌啶

描述

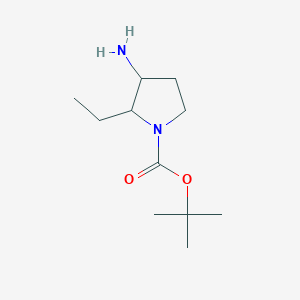

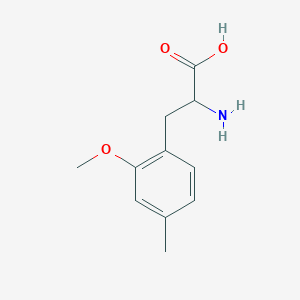

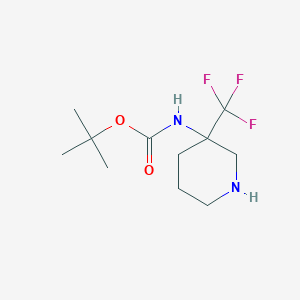

3-(Boc-amino)-3-trifluoromethylpiperidine is a derivative of piperidine, which is a widely used chemical structure in pharmaceuticals and organic synthesis . The Boc (tert-butyloxycarbonyl) group is a protective group used in organic synthesis. It is used to protect amines from reacting with other functional groups in a molecule during a chemical reaction .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular structure of Boc-protected amines has been studied extensively. For example, the 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis

The Boc group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-protected amines are largely determined by the Boc group. The Boc group is stable towards most nucleophiles and bases . It can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .科学研究应用

Green Chemistry and Catalyst-Free Synthesis

The compound is utilized in green chemistry for the chemoselective BOC protection of amines . This process is eco-friendly, catalyst, and solvent-free, which aligns with the principles of sustainable technology . It’s an efficient method for protecting aliphatic and aromatic amines, amino acids, and amino alcohols under mild conditions, confirmed by spectroscopic methods like NMR and IR .

Dual Protection of Amino Functions

In multifunctional targets where amino functions are present, dual protection involving Boc is critical. The compound serves as a protective group for primary amines, allowing for the synthesis of products with one or two Boc-groups. This is particularly important in the synthesis of complex molecules where selective deprotection is required .

Pharmaceutical Drug Development

The trifluoromethyl group in the compound is significant in pharmaceuticals. It’s found in FDA-approved drugs with various pharmacological activities. The compound’s derivatives are synthesized and used for diseases and disorders, highlighting the importance of the trifluoromethyl group as a pharmacophore .

Antibacterial Agents

Derivatives of tert-butyl N-[3-(trifluoromethyl)piperidin-3-yl]carbamate have been synthesized and show promising results as antibacterial agents . These compounds exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacterial strains, which is crucial in the development of new antimicrobial agents .

Organic Synthesis Intermediates

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its role in the synthesis of nitrogen-containing heterocycles, which are foundational to many physiologically active compounds and drugs, is noteworthy .

Material Science Applications

In material science, the compound’s derivatives are used to create novel materials with unique properties. For instance, benzotriazinyl radicals derived from the compound have been studied for their magneto-structural correlation, which could have implications in the development of new materials .

Enantioselective Synthesis

The compound is also used in the enantioselective synthesis of chiral molecules. This is particularly important in the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety .

Fluorine Chemistry

Lastly, the compound plays a role in fluorine chemistry, where the incorporation of fluorine atoms into organic molecules leads to unique behaviors. This has applications in medicines, electronics, agrochemicals, and catalysis, demonstrating the compound’s versatility .

作用机制

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

It’s worth noting that boc-protected amines, like our compound, play a pivotal role in the synthesis of multifunctional targets . The Boc group can be cleaved by mild acidolysis , which could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Pharmacokinetics

The compound’s boc group can be cleaved by mild acidolysis , which could potentially impact its bioavailability.

Result of Action

The cleavage of the boc group could potentially lead to changes in the compound’s structure and its interactions with other molecules .

Action Environment

It’s worth noting that the boc group in this compound can be cleaved by mild acidolysis , suggesting that the compound’s action could potentially be influenced by the acidity of its environment.

安全和危害

The safety data sheet for 3-(BOC-amino)-1-propanol, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

Future research directions could involve the development of more efficient and sustainable methods for Boc deprotection. For example, a recent study describes an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

属性

IUPAC Name |

tert-butyl N-[3-(trifluoromethyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-10(11(12,13)14)5-4-6-15-7-10/h15H,4-7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHFXCPQJVUENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401138131 | |

| Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-amino)-3-trifluoromethylpiperidine | |

CAS RN |

1419101-52-2 | |

| Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1407190.png)

![1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407193.png)

![5-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B1407199.png)